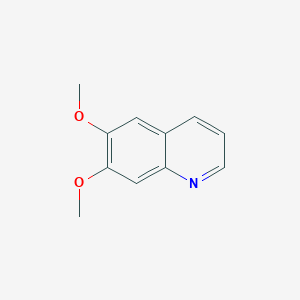

6,7-Dimethoxyquinoline

Description

Properties

IUPAC Name |

6,7-dimethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-13-10-6-8-4-3-5-12-9(8)7-11(10)14-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCDPMVJGEGAJBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CC=N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80446028 | |

| Record name | 6,7-dimethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67278-27-7 | |

| Record name | 6,7-dimethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The 6,7-Dimethoxyquinoline Core: A Privileged Scaffold in Modern Drug Discovery

An In-Depth Technical Guide

Abstract

The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its ability to interact with a wide array of biological targets.[1] Within this class, the 6,7-dimethoxyquinoline core has emerged as a particularly fruitful motif for the development of potent and selective modulators of cellular pathways implicated in oncology, infectious diseases, and neurodegeneration. This technical guide synthesizes current research to provide an in-depth exploration of the biological activities associated with this core structure. We will dissect its role in the inhibition of key cancer-driving enzymes like c-Met and Topoisomerase I, explore its potential as a novel antimicrobial agent, and examine its emerging application in neuroprotective therapies. This document is designed to serve as a comprehensive resource, complete with mechanistic insights, quantitative data, and detailed experimental protocols to empower researchers in the field of drug discovery.

Part 1: Anticancer Activity - A Multi-Pronged Assault on Malignancy

The this compound scaffold has been extensively leveraged in the design of anticancer agents, demonstrating efficacy through several distinct mechanisms of action. Its rigid, planar structure, combined with the electron-donating methoxy groups, facilitates targeted interactions with key enzymatic and structural proteins that drive oncogenesis.

Mechanism: Receptor Tyrosine Kinase (RTK) Inhibition

Abnormal signaling through receptor tyrosine kinases is a hallmark of many cancers. The this compound core has proven to be an exceptional framework for designing potent inhibitors that target the ATP-binding site of these enzymes.

Focus: c-Met Kinase Inhibition

The HGF/c-Met signaling pathway is a critical driver of cell proliferation, migration, and invasion; its deregulation is strongly linked to tumorigenesis and metastasis.[2] A series of novel 6,7-dimethoxy-4-anilinoquinolines have been identified as highly potent inhibitors of the c-Met tyrosine kinase.[2][3] These compounds function by competing with ATP for binding in the kinase domain, thereby blocking downstream signaling cascades.

One of the most promising compounds from this series, designated 12n , demonstrated remarkable potency against the c-Met kinase and translated this to significant antiproliferative activity against various human cancer cell lines.[2]

Table 1: In Vitro Activity of Lead c-Met Inhibitor 12n

| Compound | Target | IC₅₀ (µM)[2] | A549 (Lung) IC₅₀ (µM)[2] | MCF-7 (Breast) IC₅₀ (µM)[2] | MKN-45 (Gastric) IC₅₀ (µM)[2] |

|---|---|---|---|---|---|

| 12n | c-Met Kinase | 0.030 ± 0.008 | 7.3 ± 1.0 | 6.1 ± 0.6 | 13.4 ± 0.5 |

| Cabozantinib (Control) | c-Met Kinase | 0.021 ± 0.005 | 5.9 ± 0.7 | 4.8 ± 0.4 | 10.2 ± 0.9 |

Detailed Protocol: Synthesis of 4-chloro-6,7-dimethoxyquinoline[14][15]

Warning: This procedure involves corrosive reagents and should be performed by trained personnel in a certified fume hood with appropriate personal protective equipment.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, charge 1 equivalent of 4-hydroxy-6,7-dimethoxyquinoline.

-

Chlorination: Carefully add phosphorus oxychloride (POCl₃) in excess (approximately 10-15 equivalents).

-

Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.

-

Neutralization: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) to the acidic mixture until the pH reaches 7-8. Be cautious as this will cause gas evolution.

-

Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract three times with dichloromethane (DCM) or ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) to obtain pure 4-chloro-6,7-dimethoxyquinoline.

Detailed Protocol: General Synthesis of 4-Anilino-6,7-dimethoxyquinolines[3][16]

-

Reaction Setup: To a solution of 4-chloro-6,7-dimethoxyquinoline (1 equivalent) in a suitable solvent such as isopropanol or ethanol, add the desired substituted aniline (1.1-1.2 equivalents).

-

Heating: Heat the reaction mixture to reflux (approx. 80-90 °C) for 5-10 hours. Monitor the reaction progress by TLC.

-

Isolation: Upon completion, cool the reaction mixture. The product often precipitates out of the solution. Collect the solid by vacuum filtration.

-

Washing: Wash the collected solid sequentially with the reaction solvent and then with diethyl ether to remove any unreacted starting materials.

-

Purification: If necessary, the product can be further purified by column chromatography on silica gel or by recrystallization to yield the final, pure compound.

Protocol: In Vitro c-Met Kinase Assay (Caliper Motility Shift Assay)[3]

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of c-Met kinase.

-

Reagents: Prepare a reaction buffer containing ATP and a fluorescently labeled peptide substrate for c-Met.

-

Compound Preparation: Prepare serial dilutions of the test compounds (e.g., from 10 µM to 0.1 nM) in DMSO and add them to the assay plate. Include a positive control (e.g., Cabozantinib) and a DMSO-only negative control.

-

Enzyme Addition: Add the c-Met kinase enzyme to each well to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the phosphorylation reaction to proceed.

-

Termination: Stop the reaction by adding a termination buffer.

-

Analysis: The Caliper EZ Reader instrument applies a voltage across the microfluidic chip. The phosphorylated (product) and non-phosphorylated (substrate) peptides will have different mobilities and will be separated. The instrument measures the fluorescence intensity of both peaks.

-

Calculation: The percent inhibition is calculated based on the ratio of product to substrate in the presence of the compound compared to the controls. The IC₅₀ value is determined by plotting percent inhibition against the compound concentration and fitting the data to a four-parameter logistic curve.

Protocol: Cell Proliferation (MTT) Assay[3][6]

This colorimetric assay is a standard method for assessing the cytotoxic or antiproliferative effects of a compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37 °C.

-

Compound Treatment: The following day, treat the cells with serial dilutions of the test compound (e.g., from 100 µM to 0.1 µM). Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the cells with the compound for 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against compound concentration.

Conclusion

The this compound core represents a highly versatile and pharmacologically significant scaffold. Its derivatives have demonstrated potent and specific activities across multiple therapeutic areas, most notably in oncology through the targeted inhibition of c-Met and Topoisomerase I. The emerging data on its antimicrobial and neuroprotective properties further underscore its importance and potential. The straightforward and adaptable synthesis allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of current lead compounds and the discovery of new therapeutic agents. For drug development professionals, the this compound structure is not merely a chemical entity but a well-validated starting point for creating next-generation targeted therapies.

References

-

Kuran, B., et al. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(4), 695-701. [Link]

-

Li, X., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1279-1288. [Link]

-

Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Bioorganic Chemistry, 115, 105221. [Link]

-

Kassab, A. E., & Gedawy, E. M. (2014). DESIGN, SYNTHESIS, ANTITUMOR AND ANTIMICROBIAL ACTIVITY OF NOVEL 6,7-DIMETHOXYQUINAZOLINE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 6(11), 131-140. [Link]

-

Li, X., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PubMed, 34(1), 1279-1288. [Link]

-

Liu, C. H., et al. (2021). The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one(12e) in human ovarian cancer cell lines. Taiwanese Journal of Obstetrics and Gynecology, 60(2), 266-272. [Link]

-

Chiriapkin, A. S., et al. (2022). Synthesis and evaluation of cerebroprotective activity of novel 6,7-dimethoxyquinazolin-4(3H)-one derivatives containing residues of amino acids and dipeptides. Research Results in Pharmacology, 8(2), 65-76. [Link]

-

Sugasawa, S., Kakemi, K., & Tsuda, T. (1938). The Synthesis of 6, 7-Dimethoxy-Quinoline. Proceedings of the Imperial Academy, 14(6), 221-223. [Link]

-

Alamia, F., et al. (2024). Novel 6,7-dimethoxy-4-piperazinylquinoline derivatives as promising antibacterial agents against Staphylococcus aureus. IRIS UniPA. [Link]

-

Fry, D. W., et al. (1998). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 41(11), 1748-1754. [Link]

- CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. (2016).

-

Kodonidi, I. P., et al. (2022). Novel 6,7-dimethoxyquinazolin-4(3H)-one derivatives as promising compounds for the therapy of alzheimer's disease. Research Results in Pharmacology, 8(3), 1-10. [Link]

-

Kodonidi, I. P., et al. (2022). NOVEL 6,7-DIMETHOXYQUINAZOLIN-4(3H)-ONE DERIVATIVES AS PROMISING COMPOUNDS FOR THE THERAPY OF ALZHEIMER'S DISEASE. Problems of biological, medical and pharmaceutical chemistry, 25(3), 16-23. [Link]

-

Uckun, F. M., et al. (1998). 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. Clinical Cancer Research, 4(6), 1405-1414. [Link]

-

Kassab, A. E., & Gedawy, E. M. (2014). Design, Synthesis, Antitumor and Antimicrobial Activity of Some Novel 6,7-Dimethoxyquinazoline Derivatives. ResearchGate. [Link]

-

Leon-Gonzalez, F. J., et al. (2022). Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. Molecules, 27(19), 6296. [Link]

-

Chiriapkin, A. S., et al. (2022). Synthesis and evaluation of cerebroprotective activity of novel 6,7-dimethoxyquinazolin-4(3H)-one derivatives containing residues of amino acids and dipeptides. The Distant Reader. [Link]

-

Jayabharathi, J., et al. (2023). Combined Experimental and Computational Investigations of 4-Amino-2-Chloro-6,7-Dimethoxyquinazoline as Potential Anti-Alzheimer Agent. Elibrary. [Link]

-

Jayabharathi, J., et al. (2025). Spectroscopic study, Quantum Chemical Investigations, In silico and Drug Likeness of 4-Chloro-6,7-dimethoxyquinazoline: A potent study of new anti-alzheimer agent. Indian Journal of Biochemistry and Biophysics (IJBB). [Link]

-

Kumar, A., et al. (2011). Biological activities of quinoline derivatives. PubMed. [Link]

Sources

- 1. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 6,7-Dimethoxyquinoline Derivatives for Drug Discovery

Introduction: The 6,7-Dimethoxyquinoline Scaffold - A Privileged Core in Medicinal Chemistry

The quinoline ring system is a foundational heterocyclic motif in drug discovery, renowned for its presence in a multitude of therapeutic agents with diverse biological activities.[1] Within this class, derivatives of this compound have emerged as a particularly promising scaffold, forming the core of numerous compounds investigated for their potential as anticancer agents, particularly as tyrosine kinase inhibitors.[1][2][3] The strategic placement of the methoxy groups at the 6 and 7 positions significantly influences the molecule's electronic and conformational properties, which in turn dictates its interactions with biological targets and its overall pharmacokinetic profile.

This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the key physicochemical properties of this compound derivatives. Moving beyond a mere listing of parameters, this document delves into the causality behind experimental choices for determining these properties and elucidates their profound impact on the journey from a promising lead compound to a viable drug candidate. We will explore the critical interplay between solubility, lipophilicity, ionization, and stability, and how a comprehensive understanding of these characteristics can guide the rational design of this compound derivatives with enhanced therapeutic potential.

Aqueous Solubility: The Gateway to Bioavailability

A fundamental prerequisite for any orally administered drug is adequate aqueous solubility to ensure dissolution in the gastrointestinal tract and subsequent absorption into systemic circulation. For this compound derivatives, which are often crystalline solids, both kinetic and thermodynamic solubility are critical parameters to assess during the drug discovery process.

Understanding Kinetic vs. Thermodynamic Solubility

-

Kinetic Solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer. It is a high-throughput screening-friendly parameter that provides an early indication of potential solubility issues.

-

Thermodynamic Solubility represents the true equilibrium solubility of a compound in a saturated solution. It is a more time-consuming measurement but provides the definitive value for a compound's intrinsic solubility.

Experimental Determination of Aqueous Solubility

This high-throughput method is ideal for early-stage screening of a large number of compounds.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Aqueous Dilution: Transfer a small aliquot (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).

-

Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.

This method determines the equilibrium solubility and is considered the "gold standard."

Methodology:

-

Sample Preparation: Add an excess amount of the solid this compound derivative to a vial containing a known volume of aqueous buffer (e.g., PBS, pH 7.4).

-

Equilibration: Shake the vial at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.

-

Result: The measured concentration represents the thermodynamic solubility.

Impact of Substituents on Solubility

The solubility of this compound derivatives can be significantly modulated by the nature of the substituents at other positions of the quinoline core.

-

Polar Functional Groups: Introduction of polar groups, such as hydroxyl, carboxyl, or amino moieties, can increase aqueous solubility by forming hydrogen bonds with water.

-

Ionizable Groups: The presence of acidic or basic centers allows for salt formation, which can dramatically enhance solubility.

-

Lipophilic Groups: Increasing the size of alkyl or aryl substituents generally decreases aqueous solubility.

For instance, the hydrochloride salt of Erlotinib, a quinazoline-based kinase inhibitor with a 6,7-bis(2-methoxyethoxy) substitution pattern, exhibits significantly higher solubility at lower pH values.[4] Its maximal solubility of approximately 0.4 mg/mL is observed at a pH of about 2.[4] This pH-dependent solubility is a critical consideration for oral absorption.

| Compound (Related Kinase Inhibitor) | Core Scaffold | Aqueous Solubility | Reference |

| Erlotinib HCl | Quinazoline | ~0.4 mg/mL at pH 2 | [4][5] |

| Gefitinib | Quinazoline | Low (2.55 µg/mL) | [6][7] |

| Lapatinib Ditosylate | Quinazoline | 0.007 mg/mL in water | [8] |

This table provides solubility data for structurally related kinase inhibitors to offer a comparative context for this compound derivatives.

Lipophilicity (logP/logD): Balancing Permeability and Solubility

Lipophilicity, the affinity of a molecule for a non-polar environment, is a crucial determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It is typically expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds like many this compound derivatives, the distribution coefficient (logD) at a specific pH (usually 7.4) is a more physiologically relevant parameter.

Experimental Determination of Lipophilicity

This traditional method directly measures the partitioning of a compound between two immiscible phases.

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water (or buffer of desired pH for logD) with n-octanol.

-

Partitioning: Dissolve a known amount of the this compound derivative in one of the phases. Mix equal volumes of the n-octanol and aqueous phases in a flask.

-

Equilibration: Shake the flask for a sufficient time to allow for equilibrium to be established.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: Calculate logP or logD using the formula: logP (or logD) = log([Concentration in octanol] / [Concentration in aqueous phase]).

This method offers higher throughput and requires less compound compared to the shake-flask method. It correlates the retention time of a compound on a reverse-phase HPLC column with its lipophilicity.

Methodology:

-

System Setup: Use a reverse-phase column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water/buffer.

-

Calibration: Inject a series of standard compounds with known logP values and record their retention times. Create a calibration curve by plotting retention time against logP.

-

Sample Analysis: Inject the this compound derivative and record its retention time.

-

Determination: Determine the logP of the test compound by interpolating its retention time on the calibration curve.

A well-balanced profile is key: a compound must be soluble enough to be absorbed, lipophilic enough to cross membranes, possess an appropriate pKa to be in the correct ionization state in different physiological compartments, and stable enough to reach its target intact.

Quantitative Structure-Activity Relationships (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. [9]For this compound derivatives, QSAR models can be developed to predict biological activity based on physicochemical descriptors. [10][11][12] While specific QSAR studies for this compound derivatives are not abundant in the literature, studies on related quinoline and quinazoline scaffolds have demonstrated the importance of descriptors such as:

-

LogP: Often shows a parabolic relationship with activity, indicating an optimal lipophilicity.

-

Molar Refractivity (MR): A measure of molecular volume and polarizability, which can be related to steric interactions with the target.

-

Electronic Parameters (e.g., Hammett constants): Describe the electron-donating or -withdrawing nature of substituents, influencing target-binding interactions.

Developing robust QSAR models for a series of this compound derivatives requires a dataset of compounds with experimentally determined biological activity and a wide range of physicochemical properties. These models can then be used to prioritize the synthesis of new derivatives with predicted improved activity.

Conclusion

The this compound scaffold is a fertile ground for the discovery of novel therapeutics. A deep and early understanding of the physicochemical properties of its derivatives is not merely a data-gathering exercise but a critical component of a successful drug discovery program. By meticulously characterizing solubility, lipophilicity, pKa, and stability, and by leveraging this knowledge to build predictive models, researchers can navigate the complex landscape of drug development with greater efficiency and a higher probability of success. This guide provides the foundational knowledge and practical protocols to empower scientists in their pursuit of innovative medicines based on this privileged chemical scaffold.

References

-

PubChem. Erlotinib. National Center for Biotechnology Information. [Link]

-

PubChem. Lapatinib. National Center for Biotechnology Information. [Link]

-

ResearchGate. Physicochemical characterization and biological evaluation of amorphous solid dispersions of an anticancerous drug: Erlotinib HCl. [Link]

-

Semantic Scholar. Physicochemical characterization and biological evaluation of amorphous solid dispersions of an anticancerous drug: Erlotinib HCl. [Link]

-

Scielo. Determination of the pKa values of some biologically active and inactive hydroxyquinones. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. erlotinib. [Link]

-

ResearchGate. (PDF) Determination With QSAR of Biological Activity and Relations of Between Molecular Descriptions of 5,8-Quinolinequinones Derivatives. [Link]

-

ResearchGate. Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance (MDR) reversers. [Link]

-

PMC. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. [Link]

-

PMC. 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation. [Link]

-

PubMed Central. Physicochemical properties of EGF receptor inhibitors and development of a nanoliposomal formulation of gefitinib. [Link]

-

ResearchGate. (PDF) QSAR modeling, molecular docking and molecular dynamic simulation of phosphorus-substituted quinoline derivatives as topoisomerase I inhibitors. [Link]

-

ResearchGate. Chemical structure and numbering of LAP. | Download Scientific Diagram. [Link]

-

ResearchGate. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents | Request PDF. [Link]

-

International Journal of Multidisciplinary Research and Development. QSAR modeling and molecular docking studies of 3, 7-disubstituted quinoline derivatives against mycobacterium tuberculosis (TB). [Link]

-

DergiPark. The study on QSAR and relations between molecular descriptors of 5, 8- quinolinequinone derivatives. [Link]

-

PubMed. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. [Link]

-

PubMed. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. [Link]

-

PubMed. Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers. [Link]

-

SciELO. Determination of the pKa values of some biologically active and inactive hydroxyquinones. [Link]

-

Taylor & Francis Online. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. [Link]

-

ResearchGate. (PDF) Physicochemical Properties of Epidermal Growth Factor Receptor Inhibitors and Development of a Nanoliposomal Formulation of Gefitinib. [Link]

-

Biosciences Biotechnology Research Asia. An Overview on Tyrosine Kinase Inhibitor Gefitinib Drug Delivery Systems for Enhanced Treatment of Cancer. [Link]

-

Banaras Hindu University. Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. [Link]

-

PMC. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. [Link]

-

CrystEngComm (RSC Publishing). Novel pharmaceutical co-crystals of gefitinib: synthesis, dissolution, cytotoxicity, and theoretical studies. [Link]

-

The University of North Carolina at Chapel Hill. Comprehensive characterization of the Published Kinase Inhibitor Set. [Link]

-

PMC. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. [Link]

-

PMC. Development of Methods for the Determination of pKa Values. [Link]

-

NIH. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. [Link]

-

PubMed Central. Drug-like Properties and Fraction Lipophilicity Index as a combined metric. [Link]

-

ResearchGate. Calculated logP values for investigated compounds. [Link]

-

PTM. SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. [Link]

-

ResearchGate. (PDF) 4-Chloro-6,7-dimethoxyquinoline. [Link]

Sources

- 1. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Erlotinib | C22H23N3O4 | CID 176870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Physicochemical properties of EGF receptor inhibitors and development of a nanoliposomal formulation of gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel pharmaceutical co-crystals of gefitinib: synthesis, dissolution, cytotoxicity, and theoretical studies - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. allsubjectjournal.com [allsubjectjournal.com]

The 6,7-Dimethoxyquinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The quinoline ring system represents one of the most important heterocyclic motifs in medicinal chemistry, celebrated for its versatile pharmacological applications.[1] Within this class, the 6,7-dimethoxyquinoline scaffold has emerged as a particularly privileged core structure. Its presence in the natural alkaloid papaverine hinted at its biological potential, which has since been extensively realized in the development of potent and selective therapeutic agents.[2] This technical guide provides a comprehensive overview of the this compound scaffold for researchers, scientists, and drug development professionals. We will delve into its synthetic chemistry, explore its diverse biological activities with a focus on anticancer applications, dissect structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols to empower your research endeavors.

The Strategic Importance of the 6,7-Dimethoxy Pattern

The quinoline scaffold itself is a crucial component in drug discovery, with derivatives demonstrating a vast range of biological activities, including antimalarial, antibacterial, and anticancer effects.[1] The specific substitution with methoxy groups at the C-6 and C-7 positions, however, imparts distinct physicochemical properties that are highly advantageous for drug design.

Causality behind the Advantage:

-

Electron-Donating Nature: The methoxy groups are electron-donating, which modulates the electron density of the heterocyclic ring system. This influences the molecule's ability to participate in crucial intermolecular interactions within biological targets, such as hydrogen bonding and π-π stacking.

-

Metabolic Stability: Methoxy groups can enhance metabolic stability by blocking positions susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby improving the pharmacokinetic profile of drug candidates.

-

Target Affinity: As demonstrated in numerous studies, the 6,7-dimethoxy substitution pattern is a key feature for high-potency inhibition of various protein kinases, a trait shared by several clinically approved drugs.[3] This suggests that these groups form critical interactions within the ATP-binding pockets of these enzymes.

A notable parallel in nature is the isoquinoline alkaloid papaverine , which features a 1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline structure.[2] While differing in the nitrogen position (isoquinoline vs. quinoline), papaverine's role as a vasodilator and smooth muscle relaxant, acting via phosphodiesterase inhibition, underscores the pharmacological relevance of this specific dimethoxy substitution pattern.[4][5]

Synthetic Pathways to the this compound Core

The cornerstone of many medicinal chemistry programs targeting this scaffold is the efficient synthesis of key intermediates, primarily 4-chloro-6,7-dimethoxyquinoline . This versatile building block allows for the introduction of a wide array of functionalities at the C-4 position via nucleophilic aromatic substitution (SNAr).

Synthesis of the Key Intermediate: 4-Chloro-6,7-dimethoxyquinoline

A robust and scalable two-stage process is commonly employed for the synthesis of this critical precursor.[6] The workflow begins with the preparation of 4-hydroxy-6,7-dimethoxyquinoline, which is subsequently chlorinated.

Diagram 1: High-level synthetic workflow for 4-chloro-6,7-dimethoxyquinoline.

Experimental Protocol: Synthesis of 4-Chloro-6,7-dimethoxyquinoline

This protocol details the chlorination of the 4-hydroxy precursor.

Materials:

-

4-hydroxy-6,7-dimethoxyquinoline

-

Phosphorus oxychloride (POCl₃)

-

Diethylene glycol dimethyl ether (diglyme) or Toluene

-

Ice water

-

Dilute ammonia solution or sodium bicarbonate solution

-

Ethanol and Ethyl Acetate for recrystallization

Procedure:

-

Reactor Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-6,7-dimethoxyquinoline (1 equivalent).

-

Solvent Addition: Add a suitable solvent such as diglyme.[6]

-

Chlorinating Agent: With continuous stirring, carefully add phosphorus oxychloride (POCl₃, ~3.5 equivalents) to the suspension.[7]

-

Reaction: Heat the reaction mixture to 90-100°C for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as dichloromethane:petroleum ether (1:8).[7] The reaction is complete when the starting material spot is no longer visible.

-

Work-up: After completion, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker of ice water with vigorous stirring to quench the excess POCl₃.

-

Neutralization: Neutralize the acidic solution by the slow addition of a dilute ammonia solution or saturated sodium bicarbonate until the pH is approximately 7-8. This will precipitate the product.[1]

-

Isolation: Collect the resulting solid by vacuum filtration, washing thoroughly with cold water to remove any inorganic salts.

-

Drying & Purification: Dry the crude solid. The crude 4-chloro-6,7-dimethoxyquinoline can be purified by recrystallization from a mixture of ethanol and ethyl acetate (1:1) to yield a light-yellow solid.[6]

Diversification at the C-4 Position: Nucleophilic Aromatic Substitution

The true synthetic utility of 4-chloro-6,7-dimethoxyquinoline lies in its reactivity towards nucleophiles. The electron-withdrawing quinoline nitrogen activates the C-4 position for SNAr, allowing for the facile introduction of various amines, a critical step in synthesizing many potent kinase inhibitors.

Diagram 2: General scheme for SNAr diversification.

Experimental Protocol: Synthesis of 4-Anilino-6,7-dimethoxyquinoline Derivatives

This general protocol is widely applicable for the synthesis of a variety of C-4 substituted analogs.

Materials:

-

4-chloro-6,7-dimethoxyquinoline

-

Appropriate substituted aniline (or other amine nucleophile)

-

Isopropanol

-

Silica gel for column chromatography

-

Dichloromethane (DCM) and Methanol (MeOH) for elution

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-chloro-6,7-dimethoxyquinoline (1.0 equivalent, e.g., 5 mmol) and the desired substituted aniline (1.1-1.2 equivalents, e.g., 6 mmol).

-

Solvent: Add isopropanol (e.g., 40 mL) as the solvent.

-

Heating: Heat the reaction mixture to reflux and stir for approximately 5 hours. Monitor the reaction's progress by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature.

-

Purification: Concentrate the mixture under reduced pressure to remove the isopropanol. The resulting solid residue is then purified by column chromatography on silica gel. A typical eluent system is a gradient of methanol in dichloromethane (e.g., starting with 100% DCM and gradually increasing to 10:1 DCM/MeOH). The fractions containing the pure product are combined and concentrated to yield the final 4-anilino-6,7-dimethoxyquinoline derivative.

Biological Activities and Mechanisms of Action

The this compound scaffold has been incorporated into molecules exhibiting a wide spectrum of biological activities. The most extensively studied and validated application is in oncology, but emerging evidence suggests potential in other therapeutic areas as well.

Anticancer Activity

Derivatives of this compound have demonstrated potent anticancer activity through multiple mechanisms of action, primarily by inhibiting key enzymes involved in cancer cell signaling and proliferation.[1]

A major focus of research has been the development of this compound derivatives as inhibitors of receptor tyrosine kinases (RTKs). The HGF/c-Met and VEGF/VEGFR-2 signaling pathways are critical for tumor growth, proliferation, survival, and angiogenesis, making them prime targets for cancer therapy.[6][8]

Mechanism of Action: These inhibitors are typically ATP-competitive. They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation and subsequent activation of the receptor. This blockade inhibits the downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to reduced cell proliferation and the induction of apoptosis.[9]

Diagram 3: Mechanism of kinase inhibition by this compound derivatives.

Quantitative Data: c-Met and VEGFR-2 Inhibition

The table below summarizes the inhibitory activity of selected 6,7-dimethoxy-4-anilinoquinoline derivatives.

| Compound ID | Target Kinase | IC₅₀ (µM) | Cancer Cell Line | Antiproliferative IC₅₀ (µM) | Reference |

| 12n | c-Met | 0.030 ± 0.008 | A549 (Lung) | 7.3 ± 1.0 | |

| MCF-7 (Breast) | 6.1 ± 0.6 | ||||

| MKN-45 (Gastric) | 13.4 ± 0.5 | ||||

| 14b | VEGFR-2 | 0.016 ± 0.002 | Hep-G2 (Liver) | Low-micromolar | [8] |

| MCF-7 (Breast) | Low-micromolar | [8] |

Topoisomerase I (TOP1) is another crucial enzyme for cancer cell survival, as it resolves DNA torsional stress during replication and transcription. Inhibitors of TOP1 trap the enzyme in a covalent complex with DNA (the TOP1cc), leading to DNA strand breaks and apoptosis.[10] Novel 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have been identified as a new class of TOP1 inhibitors.[10]

Quantitative Data: TOP1 Inhibition and Anticancer Activity

| Compound ID | Full Panel GI₅₀ MG-MID (µM) | Most Sensitive Cancer Type | Most Sensitive Cell Line | GI₅₀ (µM) | Reference |

| 14m | 1.26 | Colon, Leukemia, Melanoma | LOX IMVI (Melanoma) | 0.116 | [10] |

Antimicrobial and Antiviral Activities

While less explored than their anticancer properties, some 6,7-dimethoxy-quinazoline (a related scaffold) derivatives have shown promising antimicrobial and antifungal activity.[11] For instance, certain derivatives exhibited potent activity against Candida albicans.[11]

In the antiviral realm, the structurally related 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold has been investigated for the development of inhibitors of HIV-1 reverse transcriptase (RT).[6] This suggests that the core dimethoxy-substituted heterocyclic system could be a valuable starting point for designing novel antiviral agents.

Neuroprotective Effects

Emerging studies on 6,7-dimethoxyquinazolin-4(3H)-one derivatives have indicated potential cerebroprotective activity in models of cerebral ischemia.[12] Certain compounds containing amino acid and dipeptide residues showed pronounced activity, suggesting a potential role for this scaffold in addressing neurodegenerative processes.[12]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has provided critical insights into the structural requirements for potent biological activity, particularly for kinase inhibition.

-

C-4 Position: Substitution at the C-4 position is paramount. The replacement of the 4-chloro group with anilino moieties is a cornerstone of many potent kinase inhibitors. The nature and substitution pattern on this aniline ring dramatically influence potency and selectivity.[4]

-

Aniline Ring Substituents: For c-Met inhibition, various functional groups on the phenyl ring attached to a benzimidazole moiety (which in turn is linked via an amino group to C-4) have been shown to be important for optimizing potency.

-

6,7-Dimethoxy Groups: The presence of the methoxy groups at C-6 and C-7 is consistently associated with high inhibitory potency against kinases like EGFR and VEGFR-2 when compared to analogs with other substituents, such as a dioxolane ring.[3] This highlights the importance of these groups for anchoring the molecule within the enzyme's active site.

-

C-2 Position: For topoisomerase I inhibitors, the presence of an aryl substituent at the C-2 position appears to be beneficial, contributing to the polycyclic structure that can intercalate into DNA.[10]

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of research findings, detailed and validated protocols are essential.

In Vitro c-Met Kinase Inhibition Assay (Kinase-Glo® Platform)

This protocol outlines a luminescent-based assay to measure the activity of c-Met kinase and the inhibitory potential of test compounds.

Principle: The assay quantifies the amount of ATP remaining in solution following a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus, weaker inhibition.

Materials:

-

Recombinant c-Met kinase

-

Poly (Glu, Tyr) 4:1 substrate

-

ATP

-

Kinase Assay Buffer

-

Kinase-Glo® MAX Reagent (Promega)

-

Test compounds dissolved in DMSO

-

White, opaque 96-well plates

Procedure:

-

Reagent Preparation: Prepare a Master Mix containing Kinase Assay Buffer, ATP, and the Poly (Glu:Tyr) substrate.

-

Compound Addition: To the wells of a 96-well plate, add 5 µL of the test inhibitor at various concentrations (serially diluted). For positive (no inhibition) and blank (no enzyme) controls, add 5 µL of the diluent solution (e.g., 10% DMSO in buffer).

-

Master Mix Addition: Add 25 µL of the Master Mix to every well.

-

Enzyme Addition: To the "Blank" wells, add 20 µL of 1x Kinase Assay Buffer. Initiate the kinase reaction by adding 20 µL of diluted c-Met kinase to all other wells. The final reaction volume is 50 µL.

-

Incubation: Incubate the plate at 30°C for 45 minutes.

-

Signal Generation: Stop the reaction and generate the luminescent signal by adding 50 µL of Kinase-Glo® MAX reagent to each well.

-

Signal Stabilization: Cover the plate with aluminum foil and incubate at room temperature for 15 minutes.

-

Measurement: Read the luminescence using a microplate reader.

-

Data Analysis: Subtract the "Blank" reading from all other readings. Calculate the percentage of inhibition for each compound concentration relative to the positive control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assessment (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic or antiproliferative effects of compounds on cancer cell lines.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active (living) cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

ELISA microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compounds. Include vehicle-treated wells as a negative control. Incubate for the desired exposure period (e.g., 48 or 72 hours).[9]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals. The plate may need to be shaken on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC₅₀ value from the resulting dose-response curve.

Future Perspectives and Conclusion

The this compound scaffold is firmly established as a cornerstone of modern medicinal chemistry, particularly in the design of targeted anticancer agents. Its proven success as a kinase inhibitor core warrants continued exploration. Future efforts will likely focus on:

-

Developing dual or multi-targeted inhibitors to overcome drug resistance.

-

Exploring novel substitution patterns at other positions (e.g., C-2, C-5, C-8) to uncover new biological activities and refine selectivity profiles.

-

Expanding the therapeutic scope by systematically investigating the scaffold's potential in antiviral, antimicrobial, and neuroprotective applications.

-

Applying advanced synthetic methodologies , such as flow chemistry and photoredox catalysis, to accelerate the synthesis and diversification of compound libraries.

References

-

Zhang, Q. W., Ye, Z. D., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 124-133. [Link]

-

Elbadawi, M. M., Eldehna, W. M., et al. (2020). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 208, 112836. [Link]

-

Zhang, Q. W., Ye, Z. D., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 124-133. [Link]

-

PubChem. (n.d.). Papaverine. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

-

Kuran, B., et al. (2012). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica - Drug Research, 69(1), 145-148. [Link]

-

Wikipedia. (2023). Papaverine. Wikimedia Foundation. Retrieved January 8, 2026, from [Link]

-

Encyclopedia.pub. (2023). Papaverine and Its Mechanism of Action. MDPI. [Link]

-

Chan, E., et al. (2018). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules, 23(9), 2195. [Link]

-

Chiriapkin, A. S., Kodonidi, I. P., & Pozdnyakov, D. I. (2022). Synthesis and evaluation of cerebroprotective activity of novel 6,7-dimethoxyquinazolin-4(3H)-one derivatives containing residues of amino acids and dipeptides. Chimica Techno Acta, 9(2). [Link]

-

Singh, H., et al. (2015). De-novo design, synthesis and evaluation of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(15), 2948-2954. [Link]

-

Kassab, A. E., & Gedawy, E. M. (n.d.). DESIGN, SYNTHESIS, ANTITUMOR AND ANTIMICROBIAL ACTIVITY OF NOVEL 6,7-DIMETHOXYQUINAZOLINE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. BPS Bioscience. Retrieved January 8, 2026, from [Link]

-

Pommier, Y. (2017). Topoisomerase Assays. Current Protocols in Pharmacology, 79, 3.3.1-3.3.27. [Link]

-

BPS Bioscience. (n.d.). Chemi-Verse™ c-MET Kinase Assay Kit. BPS Bioscience. Retrieved January 8, 2026, from [Link]

-

Maxwell, A., & Lawson, D. M. (2003). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Methods in Molecular Biology, 202, 143-154. [Link]

-

Shi, L., et al. (2021). Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments. Bioorganic & Medicinal Chemistry Letters, 35, 127788. [Link]

-

Elbadawi, M. M., et al. (2020). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 208, 112836. [Link]

Sources

- 1. De-novo design, synthesis and evaluation of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. De-novo design, synthesis and evaluation of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. texaschildrens.org [texaschildrens.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and evaluation of cerebroprotective activity of novel 6,7-dimethoxyquinazolin-4(3 H )-one derivatives containing residues of amino acids and dipeptides | Chiriapkin | Chimica Techno Acta [journals.urfu.ru]

The Therapeutic Potential of 6,7-Dimethoxyquinoline Analogues: A Technical Guide for Drug Development Professionals

The 6,7-dimethoxyquinoline scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile therapeutic potential. Analogues derived from this core structure have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics against a range of diseases, most notably cancer, hypertension, and infectious diseases. This in-depth technical guide provides a comprehensive overview of the core biology, mechanisms of action, and practical methodologies for the evaluation of this compound analogues, tailored for researchers, scientists, and drug development professionals.

Introduction: The Versatility of the this compound Scaffold

The quinoline ring system, a bicyclic heterocycle containing a benzene ring fused to a pyridine ring, is a common feature in many approved drugs and natural products. The specific substitution pattern of two methoxy groups at the 6 and 7 positions of the quinoline core appears to be a key determinant of the biological activity of these compounds. This "dimethoxy" feature often contributes to favorable interactions with various biological targets and can influence the pharmacokinetic properties of the molecules.

The therapeutic utility of this compound analogues stems from their ability to interact with a diverse array of molecular targets, including:

-

Receptor Tyrosine Kinases (RTKs): Inhibitors of c-Met and FMS-like tyrosine kinase 3 (FLT3) have shown significant promise in oncology.

-

DNA Topoisomerase I: Certain analogues act as potent inhibitors of this essential enzyme, leading to cancer cell death.

-

Sigma-2 Receptors: Ligands for this receptor are being explored for both cancer diagnostics and therapeutics.

-

Adrenoceptors: Analogues exhibiting antagonist activity at α1-adrenoceptors have been developed as antihypertensive agents.

This guide will delve into the specifics of these interactions, providing the scientific rationale and experimental frameworks necessary for advancing the development of this compound-based drug candidates.

Key Therapeutic Targets and Mechanisms of Action

A deep understanding of the molecular targets and their associated signaling pathways is paramount for the rational design and development of effective therapeutics. This section explores the primary targets of this compound analogues and their mechanisms of action.

Oncology: A Primary Focus Area

The anticancer potential of this compound analogues is the most extensively studied therapeutic application. These compounds exert their effects through the inhibition of key proteins involved in cancer cell proliferation, survival, and metastasis.

The c-Met receptor, also known as the hepatocyte growth factor (HGF) receptor, is a key driver of tumorigenesis in various cancers.[1][2][3] Aberrant c-Met signaling, triggered by HGF binding, leads to the activation of downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR cascades, promoting cell proliferation, survival, migration, and invasion.[1]

A series of 6,7-dimethoxy-4-anilinoquinolines have been identified as potent inhibitors of c-Met.[1][2] These compounds typically function as ATP-competitive inhibitors, binding to the kinase domain of c-Met and preventing its phosphorylation and subsequent activation. For instance, compound 12n from a synthesized series demonstrated a potent inhibitory activity against c-Met with an IC50 value of 0.030 ± 0.008 µM.[1][2]

HGF/c-Met Signaling Pathway

Caption: Simplified HGF/c-Met signaling cascade.

FMS-like tyrosine kinase 3 (FLT3) is another critical receptor tyrosine kinase in the context of hematological malignancies, particularly acute myeloid leukemia (AML).[4][5] Mutations in the FLT3 gene, such as internal tandem duplications (FLT3-ITD), lead to constitutive activation of the receptor, promoting uncontrolled proliferation of leukemic blasts.[4][6][7]

Derivatives of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline have been designed and synthesized as FLT3 inhibitors.[5] These compounds have demonstrated potent in vitro activity against FLT3, with some showing IC50 values in the nanomolar range.[5]

FLT3 Signaling in AML

Caption: Overview of the FLT3 signaling pathway in AML.

DNA topoisomerase I (TOP1) is a nuclear enzyme that plays a crucial role in relaxing DNA supercoiling during replication and transcription.[8] TOP1 inhibitors stabilize the covalent complex between TOP1 and DNA, leading to DNA strand breaks and ultimately, apoptosis in rapidly dividing cancer cells.[8]

A novel class of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines has been identified as potent TOP1 inhibitors.[8][9] These compounds have demonstrated significant in vitro anticancer activity against a panel of cancer cell lines.[8]

Mechanism of Topoisomerase I Inhibition

Caption: Mechanism of action of Topoisomerase I inhibitors.

The sigma-2 receptor is overexpressed in a variety of proliferating cancer cells and is considered a biomarker for tumors.[10][11][12] Ligands that selectively bind to the sigma-2 receptor can induce apoptosis in cancer cells.[10][11] 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been developed as selective sigma-2 receptor ligands, demonstrating anticancer activity in vitro.[11][12] The exact signaling pathways of the sigma-2 receptor are still being elucidated, but they are thought to involve calcium signaling and interactions with other membrane receptors.[11]

Cardiovascular Applications: α1-Adrenoceptor Antagonism

The this compound scaffold is also present in compounds with significant cardiovascular effects. Specifically, derivatives of 2,4-diamino-6,7-dimethoxyquinoline act as potent and selective antagonists of α1-adrenoceptors.[13] These receptors are G protein-coupled receptors that, upon activation by catecholamines like norepinephrine, trigger a signaling cascade leading to vasoconstriction.[14][15] By blocking these receptors, the this compound analogues induce vasodilation, resulting in a decrease in blood pressure.

α1-Adrenoceptor Signaling Pathway

Caption: Simplified α1-adrenoceptor signaling pathway.

Experimental Protocols and Methodologies

The successful development of this compound analogues relies on robust and reproducible experimental protocols. This section provides detailed methodologies for the synthesis and biological evaluation of these compounds.

General Synthesis of 6,7-Dimethoxy-4-anilinoquinoline Derivatives

The synthesis of 6,7-dimethoxy-4-anilinoquinoline derivatives typically involves the condensation of 4-chloro-6,7-dimethoxyquinoline with a substituted aniline.[1]

Experimental Workflow for Synthesis

Sources

- 1. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. wuxibiology.com [wuxibiology.com]

- 4. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]

- 5. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FLT3 | A Key Therapeutic Target in Acute Myeloid Leukemia – DIMA Biotechnology [mirror.dimabio.com]

- 7. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Sigma-2 receptor - Wikipedia [en.wikipedia.org]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 14. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 15. youtube.com [youtube.com]

An In-depth Technical Guide to the 6,7-Dimethoxyquinoline Pharmacophore

The Quinoline Nucleus: A Privileged Scaffold in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a quintessential "privileged scaffold" in drug discovery.[1] This designation is not arbitrary; it reflects the scaffold's ability to present substituents in a well-defined three-dimensional space, enabling precise interactions with a multitude of biological targets. Its inherent aromaticity and capacity for hydrogen bonding, coupled with synthetic tractability, have made it a recurring motif in approved drugs and clinical candidates for indications ranging from cancer to infectious diseases.[1]

Within this broad class, the 6,7-dimethoxyquinoline moiety has emerged as a particularly powerful pharmacophore. The two methoxy groups at the 6 and 7 positions are not mere decorations; they are critical electronic and steric modulators. They donate electron density into the ring system and provide key points for hydrogen bond acceptance, significantly influencing how molecules containing this core bind to their protein targets. This guide will delve into the specific applications and mechanistic underpinnings that make this particular scaffold a recurring victor in the quest for novel therapeutics.

The Epicenter of Activity: Tyrosine Kinase Inhibition

A primary role for the this compound pharmacophore is in the design of potent and selective tyrosine kinase inhibitors (TKIs).[2][3][4] Receptor tyrosine kinases (RTKs) are high-fidelity enzymes that regulate crucial cellular processes like proliferation, survival, and migration.[3] Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[2][5][6] The this compound core has proven exceptionally adept at targeting the ATP-binding pocket of several key oncogenic kinases.

Mechanism of Action: An ATP-Competitive Strategy

Derivatives based on this scaffold, particularly the 4-anilino-6,7-dimethoxyquinoline series, function as ATP-competitive inhibitors.[7][8] They occupy the adenine-binding region of the kinase's active site, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. This blockade effectively shuts down the aberrant signaling cascade driving cancer cell growth.

Molecular docking studies reveal that the quinoline nitrogen typically forms a crucial hydrogen bond with a conserved residue in the "hinge region" of the kinase domain, anchoring the inhibitor in the active site. The 6,7-dimethoxy groups often extend into a hydrophobic pocket, where they can form additional favorable interactions, including hydrogen bonds with backbone amides or water molecules, enhancing both potency and selectivity.[5][9]

Case Study: Inhibition of the c-Met Receptor

The HGF/c-Met signaling pathway is a critical driver of tumorigenesis and metastasis when dysregulated.[5][9] Consequently, c-Met has become a high-value target for cancer therapy.[5] The this compound scaffold is a key component of several potent c-Met inhibitors, including the FDA-approved drug Cabozantinib.[5][6]

Novel 6,7-dimethoxy-4-anilinoquinolines have been synthesized and identified as potent inhibitors of c-Met tyrosine kinase.[5][9] The structure-activity relationship (SAR) studies demonstrate that modifications to the aniline moiety can fine-tune potency, while the this compound core maintains the essential binding interactions.

Below is a diagram illustrating the canonical HGF/c-Met signaling pathway and the point of intervention for this compound-based inhibitors.

Structure-Activity Relationship (SAR) Insights

The SAR for this class of inhibitors is often remarkably steep, indicating a highly specific binding mode.[7][8] For instance, in the development of EGFR inhibitors, 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035) was found to be exceptionally potent.[7] The 6,7-dimethoxy substituents provided a greater increase in potency than would be expected from simple additive effects, a phenomenon known as "supra-additivity".[7][8] This suggests these groups may induce a more favorable conformational change in the enzyme upon binding.

| Table 1: Representative SAR Data for this compound Analogs | ||

| Scaffold | Target | Key Findings & Potency |

| 4-(3-bromoanilino)-6,7-dimethoxyquinazoline | EGFR | IC₅₀ of 25 pM. The 6,7-dimethoxy groups are critical for high potency. Replacing them with diethoxy groups further increases potency (IC₅₀ = 6 pM), indicating some bulk tolerance.[7] |

| 6,7-dimethoxy-4-anilinoquinoline-benzimidazole | c-Met | Compound 12n (specific aniline substitution) showed the most potent inhibitory activity against c-Met with an IC₅₀ value of 0.030 ± 0.008 µM.[5][9] |

| 4-alkoxy-2-aryl-6,7-dimethoxyquinolines | Topoisomerase I | Compound 14m displayed potent anticancer activity against a panel of 60 cell lines with a full panel GI₅₀ MG-MID of 1.26 μM.[1][10] |

Synthetic Strategies: Building the Core

The construction of the this compound scaffold and its derivatives is a well-trodden path in synthetic organic chemistry, lending to its utility in drug discovery programs. The most common approach for creating the therapeutically relevant 4-anilino derivatives involves a nucleophilic aromatic substitution (SNAr) reaction.[11]

This cornerstone reaction uses the key intermediate, 4-chloro-6,7-dimethoxyquinoline, which can be prepared from commercially available 3,4-dimethoxyaniline.[11] The workflow is robust and amenable to the generation of large compound libraries for SAR exploration.

Detailed Experimental Protocol: Synthesis of a 4-Anilino-6,7-dimethoxyquinoline Derivative

This protocol is a representative example based on established literature procedures.[5] It constitutes a self-validating system where successful synthesis is confirmed by analytical characterization before proceeding to biological evaluation.

Objective: To synthesize a 6,7-dimethoxy-N-(substituted-phenyl)quinolin-4-amine derivative.

Materials:

-

4-chloro-6,7-dimethoxyquinoline (1.0 eq)

-

Appropriate substituted aniline (1.2 eq)

-

Isopropanol (solvent)

-

Standard reflux apparatus with condenser and magnetic stirring

-

Thin-Layer Chromatography (TLC) supplies

-

Column chromatography supplies (silica gel, appropriate eluents)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-6,7-dimethoxyquinoline (e.g., 5 mmol, 1.12 g).

-

Reagent Addition: Add the substituted aniline (e.g., 6 mmol) to the flask.

-

Solvent Addition: Add isopropanol (e.g., 50 mL) to the flask.

-

Reflux: Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC until the starting material (4-chloro-6,7-dimethoxyquinoline) is consumed. This typically takes 4-6 hours.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product will often form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold isopropanol to remove any unreacted starting materials.

-

Purification: If necessary, purify the crude product by column chromatography on silica gel to yield the pure target compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Expanding Therapeutic Horizons

While kinase inhibition is a major application, the versatility of the this compound pharmacophore extends to other important therapeutic targets, showcasing its broad utility.

| Table 2: Diverse Biological Targets of the this compound Scaffold | |||

| Target Class | Specific Target | Therapeutic Area | Mechanism/Role of Scaffold |

| Tyrosine Kinases | c-Met, EGFR, VEGFR | Oncology | ATP-competitive inhibition; core scaffold anchors in the hinge region.[5][6][7] |

| DNA Topoisomerases | Topoisomerase I (TOP1) | Oncology | Stabilizes TOP1-DNA cleavage complexes, leading to cancer cell death.[1][10] |

| ABC Transporters | P-glycoprotein (P-gp) | Oncology (MDR) | Acts as a multidrug resistance (MDR) reverser by inhibiting the efflux pump activity of P-gp.[12][13][14] |

| Adrenoceptors | α1-adrenoceptors | Cardiovascular | Functions as a potent and selective antagonist, leading to antihypertensive effects.[15] |

| Viral Enzymes | HIV Reverse Transcriptase | Infectious Disease | Serves as a non-nucleoside reverse transcriptase inhibitor (NNRTI).[16] |

Topoisomerase I Inhibition

Certain 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have been identified as a novel class of Topoisomerase I (TOP1) inhibitors.[1][10] Unlike TKIs, these compounds do not target the ATP site but rather stabilize the covalent complex formed between TOP1 and DNA. This stabilization prevents the re-ligation of the DNA strand, leading to double-strand breaks during DNA replication and ultimately triggering apoptosis in rapidly dividing cancer cells.[1]

Reversal of Multidrug Resistance (MDR)

The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold, a close relative of the quinoline core, is found in potent modulators of P-glycoprotein (P-gp).[12][13] P-gp is an ATP-binding cassette (ABC) transporter that functions as a cellular efflux pump, actively removing a wide range of chemotherapeutic agents from cancer cells—a key mechanism of multidrug resistance. Compounds containing this pharmacophore can inhibit P-gp, restoring the efficacy of conventional chemotherapy agents.[14]

Future Perspectives and Conclusion

The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic accessibility and inherent ability to engage with the ATP-binding sites of kinases have cemented its role in oncology. Furthermore, its demonstrated activity against diverse targets like topoisomerases and ABC transporters ensures its continued relevance for years to come.

Future work will likely focus on developing next-generation derivatives with improved pharmacokinetic properties, enhanced selectivity profiles to minimize off-target effects, and the ability to overcome acquired resistance mechanisms. The continued exploration of this remarkable pharmacophore promises to yield new and effective therapies for some of our most challenging diseases.

References

-

Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Fragment Based Drug Development Based on 6,7-Dimethoxyquinazoline as a Core Scaffold. University of Rhode Island Open Access Dissertations. [Link]

-

Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry. [Link]

-

SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica. [Link]

-

Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry. [Link]

-

Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers. ChemMedChem. [Link]

-

Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance (MDR) reversers. ResearchGate. [Link]

-

Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules. [Link]

-

Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino). ACS Publications. [Link]

-

Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PubMed. [Link]

-

Design, Synthesis, and Pharmacological Characterization of N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance. ResearchGate. [Link]

-

De-novo design, synthesis and evaluation of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors. Chemistry Central Journal. [Link]

-

Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PubMed. [Link]

-

2,4-Diamino-6,7-dimethoxyquinoline derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. PubMed. [Link]

- The preparation method of 4-chloro-6,7-dimethoxyquinoline.

-

4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. PubMed. [Link]

-

Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. Molecules. [Link]

-

Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. National Institutes of Health (NIH). [Link]

-

Phytonutrients in Neuroprotection and Neurodegenerative Disorders. Preprints.org. [Link]

-

Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review. PubMed Central. [Link]

-

Impact of Natural Compounds on Neurodegenerative Disorders: From Preclinical to Pharmacotherapeutics. PubMed Central. [Link]

-

Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. MDPI. [Link]

-

Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. Neuroscience Research Notes. [Link]

-

Tyrosine Kinase Inhibitors in Cancer: Breakthrough and Challenges of Targeted Therapy. Cancers. [Link]

Sources

- 1. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Tyrosine Kinase Inhibitors in Cancer: Breakthrough and Challenges of Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. 2,4-Diamino-6,7-dimethoxyquinoline derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. De-novo design, synthesis and evaluation of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Quinoline Scaffold as a Privileged Structure in Oncology